Dimethyl 1,4-dioxooctahydropentalene-2,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 1,4-dioxo-2,3,3a,5,6,6a-hexahydropentalene-2,5-dicarboxylate is a chemical compound with the molecular formula C12H14O6. It is known for its unique structure and properties, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
The synthesis of dimethyl 1,4-dioxo-2,3,3a,5,6,6a-hexahydropentalene-2,5-dicarboxylate involves specific reaction conditions and routes. One common method includes the reaction of appropriate precursors under controlled conditions to yield the desired compound. Industrial production methods often involve optimizing these reactions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Dimethyl 1,4-dioxo-2,3,3a,5,6,6a-hexahydropentalene-2,5-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research. It is used in chemistry for the synthesis of other complex molecules. In biology and medicine, it is studied for its potential therapeutic effects and interactions with biological systems. Industrial applications include its use as an intermediate in the production of various chemicals .
Wirkmechanismus
The mechanism of action of dimethyl 1,4-dioxo-2,3,3a,5,6,6a-hexahydropentalene-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the context of its use .
Vergleich Mit ähnlichen Verbindungen
Dimethyl 1,4-dioxo-2,3,3a,5,6,6a-hexahydropentalene-2,5-dicarboxylate can be compared with similar compounds such as dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate and ethyl 2-(5,6-dimethyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. These compounds share structural similarities but differ in their specific properties and applications .
Eigenschaften
CAS-Nummer |
63569-70-0 |
---|---|
Molekularformel |
C12H14O6 |
Molekulargewicht |
254.24 g/mol |
IUPAC-Name |
dimethyl 3,6-dioxo-1,2,3a,4,5,6a-hexahydropentalene-2,5-dicarboxylate |
InChI |
InChI=1S/C12H14O6/c1-17-11(15)7-3-5-6(9(7)13)4-8(10(5)14)12(16)18-2/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
JWSDLMRGFPUVFS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CC2C(C1=O)CC(C2=O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.